molecular formula C20H15BrN4O5 B11696832 2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide

Katalognummer: B11696832
Molekulargewicht: 471.3 g/mol
InChI-Schlüssel: BVXHFZVHIDLBMH-FOKLQQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound that features a bromophenoxy group, a nitropyridinyl group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide typically involves a multi-step process:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-bromophenoxyacetohydrazide: The 4-bromophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Preparation of 5-nitropyridin-2-ol: This involves nitration of pyridine-2-ol using a mixture of nitric acid and sulfuric acid.

    Formation of 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde: This step involves the reaction of 5-nitropyridin-2-ol with 4-formylphenol in the presence of a suitable catalyst.

    Condensation Reaction: Finally, 4-bromophenoxyacetohydrazide is condensed with 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: Formation of 2-(4-aminophenoxy)-N’-[(E)-{4-[(5-aminopyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These potential activities make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chlorophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide
  • 2-(4-fluorophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide
  • 2-(4-methylphenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide lies in its bromophenoxy group, which can undergo various substitution reactions, providing a wide range of derivatives. Additionally, the presence of both nitropyridinyl and acetohydrazide moieties offers multiple sites for chemical modifications, enhancing its versatility in scientific research and industrial applications.

Eigenschaften

Molekularformel

C20H15BrN4O5

Molekulargewicht

471.3 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H15BrN4O5/c21-15-3-8-17(9-4-15)29-13-19(26)24-23-11-14-1-6-18(7-2-14)30-20-10-5-16(12-22-20)25(27)28/h1-12H,13H2,(H,24,26)/b23-11+

InChI-Schlüssel

BVXHFZVHIDLBMH-FOKLQQMPSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.